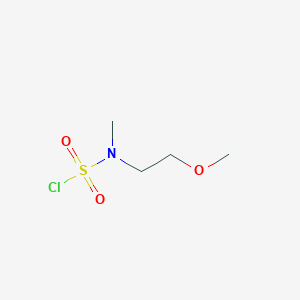

N-(2-methoxyethyl)-N-methylsulfamoyl chloride

CAS No.: 355849-72-8

Cat. No.: VC3387271

Molecular Formula: C4H10ClNO3S

Molecular Weight: 187.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355849-72-8 |

|---|---|

| Molecular Formula | C4H10ClNO3S |

| Molecular Weight | 187.65 g/mol |

| IUPAC Name | N-(2-methoxyethyl)-N-methylsulfamoyl chloride |

| Standard InChI | InChI=1S/C4H10ClNO3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3 |

| Standard InChI Key | WQEWZLQWJAZGAW-UHFFFAOYSA-N |

| SMILES | CN(CCOC)S(=O)(=O)Cl |

| Canonical SMILES | CN(CCOC)S(=O)(=O)Cl |

Introduction

Structural Characteristics and Identification

N-(2-methoxyethyl)-N-methylsulfamoyl chloride features a sulfamoyl chloride group attached to a nitrogen substituted with both a methyl group and a 2-methoxyethyl chain. This arrangement creates a molecule with distinctive reactivity patterns due to the presence of both the reactive sulfamoyl chloride moiety and the methoxyethyl chain that provides additional functionality.

Chemical Identifiers and Nomenclature

The compound is uniquely identified through several standardized chemical identifiers. Its molecular formula is C4H10ClNO3S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in specific proportions . The compound's Chemical Abstracts Service (CAS) registry number is 355849-72-8, providing a unique identifier for this specific chemical entity.

Structural Representation

The chemical structure can be represented using various notation systems:

These representations allow for computational processing and unambiguous identification of the compound across chemical databases and literature.

Physical and Chemical Properties

N-(2-methoxyethyl)-N-methylsulfamoyl chloride possesses physical and chemical properties that determine its behavior in reactions and its handling requirements. Understanding these properties is essential for effective utilization of this compound in synthetic applications.

Spectroscopic Properties

The compound's spectral characteristics contribute to its identification and purity assessment. Predicted collision cross-section data for various adducts of N-(2-methoxyethyl)-N-methylsulfamoyl chloride are available and presented in Table 1.

Table 1: Predicted Collision Cross Section Data for N-(2-methoxyethyl)-N-methylsulfamoyl chloride

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 188.01427 | 137.0 |

| [M+Na]+ | 209.99621 | 146.2 |

| [M+NH4]+ | 205.04081 | 144.4 |

| [M+K]+ | 225.97015 | 140.4 |

| [M-H]- | 185.99971 | 135.7 |

| [M+Na-2H]- | 207.98166 | 139.8 |

| [M]+ | 187.00644 | 138.5 |

| [M]- | 187.00754 | 138.5 |

These collision cross-section values are important for mass spectrometry-based identification and characterization of the compound.

Synthesis Methodologies

The preparation of N-(2-methoxyethyl)-N-methylsulfamoyl chloride involves specific synthetic routes that have been documented in chemical literature. Understanding these synthetic pathways is crucial for researchers seeking to produce or utilize this compound.

Reaction Considerations

The synthesis requires careful control of reaction parameters due to the moisture sensitivity of both the starting sulfamoyl chloride and the product. For comparison, related compound methylsulfamoyl chloride has a boiling point of approximately 188.9±23.0°C at 760 mmHg and a flash point of 68.0±22.6°C , suggesting that N-(2-methoxyethyl)-N-methylsulfamoyl chloride likely has similar thermal properties that must be considered during synthesis.

Applications in Organic Synthesis

N-(2-methoxyethyl)-N-methylsulfamoyl chloride serves various functions in synthetic organic chemistry, particularly in the preparation of biologically active compounds and pharmaceutical intermediates.

Sulfonamide Synthesis

The compound's primary application lies in the synthesis of sulfonamides, which are important structural motifs in many pharmaceuticals and agrochemicals. The sulfamoyl chloride functionality readily reacts with amines, alcohols, and other nucleophiles to form corresponding sulfonamides, sulfonate esters, and related derivatives.

Comparative Analysis with Related Compounds

Understanding the similarities and differences between N-(2-methoxyethyl)-N-methylsulfamoyl chloride and related compounds provides additional context for its chemical behavior and applications.

Comparison with Methylsulfamoyl Chloride

Methylsulfamoyl chloride (CH4ClNO2S, CAS: 10438-96-7) represents a simpler structural analog with molecular weight 129.57 g/mol . This compound lacks the 2-methoxyethyl substituent present in N-(2-methoxyethyl)-N-methylsulfamoyl chloride. The additional substituent in N-(2-methoxyethyl)-N-methylsulfamoyl chloride likely affects its reactivity, solubility, and potential applications.

Physical properties of methylsulfamoyl chloride include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume